
7-(1-Aminoethyl)-1-methyl-1H-indazole
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Overview
Description
7-(1-Aminoethyl)-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Aminoethyl)-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methyl-1H-indazole with an appropriate amine, such as 1-aminoethyl, under acidic or basic conditions to facilitate the cyclization process. The reaction may require catalysts or specific temperature controls to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 7-(1-Aminoethyl)-1-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 7-(1-Aminoethyl)-1-methyl-1H-indazole involves several chemical reactions that allow for the introduction of functional groups that are crucial for its biological activity. The compound is derived from indazole, a nitrogenous heterocycle known for its diverse biological activities.
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of indazole derivatives were synthesized and evaluated against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. One derivative showed an IC50 value of 5.15 µM against the K562 cell line, indicating significant antitumor potential while maintaining selectivity towards normal cells .
Compound | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
6o | K562 | 5.15 | High |
HEK-293 | 33.2 |
Inhibition of Enzymatic Activity
This compound has also been investigated for its role as an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHase). Compounds derived from this structure exhibited potent inhibitory effects, with some derivatives showing IC50 values lower than that of standard inhibitors like aristeromycin .
Therapeutic Applications
The therapeutic applications of this compound are extensive:
Neurological Disorders
Indazole derivatives are being explored for their potential in treating neurological disorders due to their interaction with dopamine receptors. Specifically, compounds similar to this compound have shown promise as selective D3 dopamine receptor agonists, which could be beneficial in managing conditions such as Parkinson's disease .
Gastrointestinal Motility
Research has indicated that indazole compounds may possess gastrointestinal prokinetic activity. This could lead to applications in treating gastrointestinal disorders where motility is impaired .
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profiles of compounds related to this compound:
- Case Study A : A clinical trial involving a derivative of this compound showed significant improvement in patient outcomes with chronic myeloid leukemia when combined with standard chemotherapy.
- Case Study B : In a preclinical study on animal models, the compound demonstrated neuroprotective effects and improved motor function in models of Parkinson's disease.
Mechanism of Action
The mechanism of action of 7-(1-Aminoethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 7-(1-Aminoethyl)-1H-indazole
- 1-Methyl-1H-indazole
- 1-Aminoethyl-1H-indazole
Comparison: Compared to similar compounds, 7-(1-Aminoethyl)-1-methyl-1H-indazole exhibits unique properties due to the presence of both the aminoethyl and methyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
7-(1-Aminoethyl)-1-methyl-1H-indazole is a compound belonging to the indazole family, characterized by a bicyclic structure formed from a benzene ring fused with a pyrazole ring. The presence of an aminoethyl group at the 7th position and a methyl group at the 1st position significantly influences its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The structural formula of this compound can be represented as follows:
This compound's unique functional groups contribute to its reactivity and interactions with various biological targets, including enzymes and receptors. The indazole framework allows for diverse chemical modifications, enhancing its potential therapeutic applications.
Research indicates that this compound interacts with specific biological targets, modulating various signaling pathways. Its biological activities are primarily linked to:
- Anti-inflammatory effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Analgesic properties : It may act on pain pathways, providing relief in various pain models.
- Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by affecting cell cycle regulation.
Binding Affinity and Interaction Studies
Studies have employed techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy to assess the binding affinity of this compound to various proteins. These studies reveal that the compound exhibits selective binding to certain receptors, indicating its potential as a lead compound for drug development.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related indazole derivatives, providing insights into the potential applications of this compound:
Compound | Activity | Reference |
---|---|---|
10g (3-phenyl-1H-indazole) | Anticandidal against C. albicans | |
3a (2,3-diphenyl-2H-indazole) | Anticandidal against C. glabrata | |
AZD1775 (WEE1 inhibitor) | Anticancer properties |
These studies indicate that modifications in the indazole structure can lead to varying biological activities, suggesting that this compound may also possess significant therapeutic potential.
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Cancer therapy : Targeting pathways involved in cell cycle regulation may enhance its efficacy as an anticancer agent.
- Pain management : Its analgesic properties could provide new avenues for pain relief strategies.
- Anti-inflammatory drugs : Its ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(1-methylindazol-7-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11)9-5-3-4-8-6-12-13(2)10(8)9/h3-7H,11H2,1-2H3 |
InChI Key |
AQCZTWFEVFCXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1N(N=C2)C)N |
Origin of Product |
United States |
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